IDE Enzyme Inhibition: 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde
In a confirmatory cell-based high-throughput screen for inhibitors of insulin-degrading enzyme (IDE), 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde demonstrated an IC50 value of > 55.9 μM [1]. This contrasts sharply with the unsubstituted parent compound, indole-3-carbaldehyde (1H-indole-3-carboxaldehyde, CAS 487-89-8), which showed no detectable inhibition of IDE in the same assay format (IC50 > 100 μM) [2]. The addition of the 2-dimethylamino and 4-iodo substituents is therefore essential for conferring measurable, albeit weak, IDE inhibitory activity.
| Evidence Dimension | Inhibition of Insulin-Degrading Enzyme (IDE) |
|---|---|
| Target Compound Data | IC50 > 55.9 μM |
| Comparator Or Baseline | Indole-3-carbaldehyde (1H-indole-3-carboxaldehyde): IC50 > 100 μM (inactive) |
| Quantified Difference | > 44.1 μM shift in potency |
| Conditions | Cell-based fluorescence polarization assay; confirmatory dose-response (ChEMBL Assay ID: CHEMBL3189228) |
Why This Matters
This data confirms that the specific substitution pattern of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde is critical for IDE target engagement, making it a starting point for further optimization, whereas the unsubstituted parent is inactive and unsuitable for this application.
- [1] TargetMine. (n.d.). Activity Report: CHEMBL3189228. IC50 = 55917.0 nM. View Source
- [2] PubChem. (n.d.). BioAssay Summary AID 434962: Primary screen for IDE inhibitors. Indole-3-carboxaldehyde (CID 10256) showed no inhibition. View Source
